molecular formula C17H19N3O2 B267280 N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide

N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide

Katalognummer B267280
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: FZKOQSKIAADLPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide, also known as BAY 11-7082, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 and has since been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Wirkmechanismus

N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 exerts its effects by inhibiting the activity of the NF-κB pathway. NF-κB plays a crucial role in the regulation of inflammation and immune responses by controlling the expression of various genes involved in these processes. By inhibiting NF-κB, N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It allows researchers to selectively inhibit this pathway without affecting other signaling pathways. However, one limitation of using N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 is its potential toxicity. It has been shown to induce apoptosis in normal cells at high concentrations, which could limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the research on N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082. One direction is to investigate its potential as a treatment for other inflammatory diseases such as multiple sclerosis and psoriasis. Another direction is to explore its anti-cancer properties further and develop it as a potential cancer therapy. Additionally, the development of more selective and less toxic derivatives of N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 could increase its therapeutic potential.

Synthesemethoden

The synthesis of N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 involves the reaction of isonicotinic acid with 4-aminobutyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082.

Wissenschaftliche Forschungsanwendungen

N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation, immunity, and cell survival. As a result, N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition, N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various types of cancer, including breast, lung, prostate, and pancreatic cancer. N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has also been investigated as a potential treatment for viral infections such as HIV and hepatitis C.

Eigenschaften

Produktname

N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide

Molekularformel

C17H19N3O2

Molekulargewicht

297.35 g/mol

IUPAC-Name

N-[3-(butylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-2-3-9-19-16(21)14-5-4-6-15(12-14)20-17(22)13-7-10-18-11-8-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)(H,20,22)

InChI-Schlüssel

FZKOQSKIAADLPN-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2

Kanonische SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.